molecular formula C5H12N4O2 B2420923 N'-tert-butyl-N-nitroguanidine CAS No. 110499-10-0

N'-tert-butyl-N-nitroguanidine

Cat. No. B2420923
CAS RN: 110499-10-0
M. Wt: 160.177
InChI Key: RFCRYSVMXFATCK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N’-tert-butyl-N-nitroguanidine is C5H12N4O2 . Its molecular weight is 160.18 . The IUPAC name is 1-(tert-butyl)-3-nitroguanidine .


Physical And Chemical Properties Analysis

N’-tert-butyl-N-nitroguanidine is a powder with a melting point of 199-201°C . The storage temperature is 4°C .

Scientific Research Applications

Carcinogenesis Studies

  • Carcinogenic Effects of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

    Research has shown that MNNG, a related compound to N'-tert-butyl-N-nitroguanidine, has significant effects on carcinogenesis. In a study, the modification effects of phenolic antioxidants on MNNG-induced forestomach and glandular stomach carcinogenesis were investigated. The study found varying effects of antioxidants on the carcinogenic process initiated by MNNG (Hirose et al., 1988).

  • Impact of Low Dose Combinations of Antioxidants on Carcinogenesis

    Another study examined the combined effects of low doses of promoters or carcinogens on forestomach carcinogenesis in rats pretreated with MNNG. This study revealed that although low doses of individual promoters/carcinogens did not have significant promoting activity, their combination exerted a strong enhancing influence on rat forestomach carcinogenesis (Hirose et al., 1991).

Chemical Synthesis and Analysis

  • Synthesis of Spirocyclopropanated Analogues

    Research into the synthesis of spirocyclopropanated analogues of certain insecticides used tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This study provided insights into the chemical synthesis processes involving compounds related to N'-tert-butyl-N-nitroguanidine (Brackmann et al., 2005).

  • Nitrocarbodiimide Synthesis

    Another study focused on the synthesis of N-(tert-butyl)-N'-nitrocarbodiimide, a compound related to N'-tert-butyl-N-nitroguanidine. This research provided insights into the reaction of N-alkyl-N′-(trimethylsilyl)carbodiimides with nitrating agents and its implications for chemical synthesis (Churakov et al., 2018).

Environmental Impact and Biodegradation

  • Aerobic Mineralization of Nitroguanidine: A study on the aerobic mineralization of nitroguanidine (NQ) by Variovorax strain VC1 isolated from soil highlighted the potential for microbial remediation of NQ in soil. This research is particularly relevant to the environmental impact and biodegradation of compounds like N'-tert-butyl-N-nitroguanidine (Perreault et al., 2012).

Review and Comprehensive Studies

  • Review on Energetic Nitroguanidine Derivatives: A review paper provided an overview of energetic Nitroguanidine derivatives, including N-methyl-N'-nitroguanidine and its applications. This review is helpful in understanding the broader context of the scientific applications of compounds similar to N'-tert-butyl-N-nitroguanidine (Zhang, 2013).

Safety and Hazards

The safety information for N’-tert-butyl-N-nitroguanidine indicates that it is a dangerous compound . The hazard statements include EUH001, H228, H302, and H318 .

properties

IUPAC Name

2-tert-butyl-1-nitroguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O2/c1-5(2,3)7-4(6)8-9(10)11/h1-3H3,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCRYSVMXFATCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C(N)N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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